n-(2,6-Dibromophenyl)formamide
Description
Structure
3D Structure
Properties
CAS No. |
6639-54-9 |
|---|---|
Molecular Formula |
C7H5Br2NO |
Molecular Weight |
278.93 g/mol |
IUPAC Name |
N-(2,6-dibromophenyl)formamide |
InChI |
InChI=1S/C7H5Br2NO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-4H,(H,10,11) |
InChI Key |
QJNDGOXAAOYNCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)NC=O)Br |
Origin of Product |
United States |
Structural Elucidation and Characterization
X-ray Crystallographic Analysis of N-(2,6-Dibromophenyl)formamide
Single-crystal X-ray diffraction provides an unambiguous depiction of the atomic arrangement of this compound in the crystalline solid state. This powerful analytical technique has unveiled critical details regarding the molecule's intrinsic conformation and the complex network of intermolecular forces that dictate its packing in the crystal lattice.
In the solid state, the this compound molecule is characterized by a distinctly non-planar conformation. The significant steric hindrance created by the two bromine atoms at the ortho-positions of the phenyl ring compels the formamide (B127407) group to rotate substantially out of the aromatic ring's plane. The dihedral angle between the plane of the 2,6-dibromophenyl ring and the formamide plane has been measured at a significant 83.2°. nih.gov This pronounced twist, a direct result of steric repulsion between the ortho-bromo substituents and the formamide group, minimizes intramolecular strain. This large deviation from planarity is a key feature of its molecular structure, especially when compared to related, less sterically crowded molecules like N-(2,6-difluorophenyl)formamide, which exhibits a smaller dihedral angle of 58.4°. nih.gov
| Parameter | Value |
|---|---|
| Dihedral Angle (Aromatic Ring Plane vs. Formamide Plane) | 83.2° nih.gov |
The crystal structure of this compound is prominently defined by a network of intermolecular hydrogen bonds. nih.gov The amide N-H group of one molecule serves as a hydrogen bond donor to the carbonyl oxygen atom of a neighboring molecule. This recurring N—H⋯O hydrogen bond motif connects molecules that are related by translation, forming infinite one-dimensional chains that propagate along the crystallographic a-axis. nih.govrsc.org These hydrogen bonds represent a primary stabilizing force within the crystal lattice, directing the fundamental mode of molecular self-assembly. nih.gov
| Donor-H···Acceptor | Description |
|---|---|
| N—H⋯O | Links molecules into infinite chains along the crystallographic a-direction. nih.govrsc.org |
Br⋯O Interactions: There are significant short contacts between a bromine atom of one molecule and the carbonyl oxygen of another. nih.govrsc.org These interactions work in concert with the N—H⋯O hydrogen bonds to form a cyclic arrangement. rsc.org
Br⋯Br Interactions: Intermolecular contacts are also observed between the bromine atoms of adjacent molecules. nih.gov These Br⋯Br interactions are responsible for linking the individual hydrogen-bonded chains together, thus providing stability to the broader crystal structure. rsc.org
Together, these halogen-mediated interactions complete the molecular packing within the crystal. nih.govrsc.org
The organization of this compound molecules within the hydrogen-bonded chains also promotes stacking interactions between the aromatic rings. nih.gov The 2,6-dibromophenyl rings of adjacent molecules inside a chain are positioned parallel to one another. nih.govrsc.org This parallel arrangement contributes to the stability of the crystal structure via favorable π-π stacking interactions, which reinforces the one-dimensional molecular chains. nih.gov
Spectroscopic Investigations for Structural Confirmation
Spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR), offer data that complements the solid-state information from X-ray crystallography. NMR provides valuable insights into the molecule's structural features and dynamic behavior when in solution.
In solution, N-arylformamides that possess bulky ortho-substituents can display rotational isomerism due to the hindered rotation around the C-N amide bond. This restricted rotation can result in the co-existence of two distinct conformers, known as rotamers, which can be observed and distinguished using NMR spectroscopy.
Infrared (IR) Spectroscopy of the Formamide Moiety
Infrared (IR) spectroscopy is a important analytical technique that provides valuable information about the functional groups present in a molecule. In the case of this compound, the formamide moiety (-NH-C(O)H) gives rise to characteristic absorption bands in the IR spectrum. The positions of these bands are sensitive to the molecular environment, including electronic effects and intermolecular interactions such as hydrogen bonding.
Detailed research findings indicate that the vibrational frequencies of the formamide group in this compound are influenced by the presence of the bulky bromine atoms at the ortho positions of the phenyl ring. These substituents introduce significant steric hindrance, which in turn affects the planarity of the molecule and the nature of the hydrogen bonding.
The crystal structure of this compound reveals the presence of intermolecular N-H···O hydrogen bonds, which link the molecules into chains. nih.govresearchgate.net This hydrogen bonding is a dominant factor influencing the positions of the N-H and carbonyl (C=O) stretching vibrations.
The key IR absorption bands for the formamide moiety of this compound are the N-H stretching vibration and the C=O stretching vibration (often referred to as the Amide I band).
N-H Stretching Vibration: For secondary amides in the solid state, the N-H stretching vibration typically appears as a single, often broad, band in the region of 3350–3180 cm⁻¹. spcmc.ac.inblogspot.com The broadening and shift to lower wavenumbers compared to the "free" N-H stretch (around 3500-3400 cm⁻¹) are characteristic of hydrogen bonding. spcmc.ac.in In this compound, the steric hindrance from the two bromine atoms can influence the geometry and strength of the N-H···O hydrogen bonds, which may result in a shift in the N-H stretching frequency compared to less substituted amides.
C=O Stretching (Amide I) Vibration: The Amide I band is one of the most intense absorptions in the IR spectrum of an amide and is primarily due to the C=O stretching vibration. For solid-state secondary amides, this band is typically observed in the range of 1680–1630 cm⁻¹. blogspot.com The position of the Amide I band is highly sensitive to hydrogen bonding; stronger hydrogen bonding to the carbonyl oxygen shifts the absorption to lower frequencies. The steric strain introduced by the 2,6-dibromo substitution may affect the resonance of the amide group and the strength of the intermolecular hydrogen bonds, thereby influencing the precise position of the Amide I band.
The table below summarizes the expected and observed IR absorption data for the formamide moiety of this compound and related compounds for comparison.
| Compound Name | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) | Reference |
| This compound | Secondary Amide | N-H Stretch | 3350 - 3180 (solid) | Data not available | spcmc.ac.inblogspot.com |
| This compound | Secondary Amide | C=O Stretch (Amide I) | 1680 - 1630 (solid) | Data not available | blogspot.com |
| N-(2,6-Dimethylphenyl)formamide | Secondary Amide | N-H Stretch | ~3300 | Not specified | nih.gov |
| N-(2,6-Dimethylphenyl)formamide | Secondary Amide | C=O Stretch (Amide I) | 1680 - 1630 | Not specified | nih.gov |
| General Secondary Amide (solid) | Secondary Amide | N-H Stretch | 3350 - 3180 | - | spcmc.ac.in |
| General Secondary Amide (solid) | Secondary Amide | C=O Stretch (Amide I) | 1680 - 1630 | - | blogspot.com |
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the fundamental properties of molecules. For n-(2,6-Dibromophenyl)formamide, these calculations offer a detailed picture of its electronic structure and potential chemical behavior.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the optimized geometry of molecules by finding the lowest energy arrangement of atoms. While specific DFT calculations for the gas-phase optimized geometry of this compound are not detailed in the available literature, the crystal structure has been determined by X-ray crystallography. nih.govresearchgate.net This experimental data provides a solid-state benchmark for the molecule's geometry, which is influenced by intermolecular forces in the crystal lattice.
In the crystal structure of this compound, molecules are linked by N−H···O hydrogen bonds, forming chains. nih.govresearchgate.net The packing is further stabilized by Br···O and Br···Br intermolecular interactions. researchgate.net The geometry observed in the crystal reflects a balance between the intrinsic conformational preferences of the molecule and the stabilizing effects of these crystal packing forces.
Table 1: Selected Crystal Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₅Br₂NO |
| Molecular Weight | 278.94 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.9962 (3) |
| b (Å) | 13.0113 (10) |
| c (Å) | 16.0968 (13) |
| β (°) | 90.793 (3) |
| Volume (ų) | 836.44 (11) |
| Z | 4 |
| Temperature (K) | 173 |
Data sourced from Omondi et al., 2009. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions.
For this compound, the analysis of these orbitals would reveal the distribution of electron density and identify the most probable sites for electrophilic and nucleophilic attack. While specific energy values for this compound are not available in the reviewed sources, such calculations are a standard component of quantum chemical studies.
From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These include:
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.
Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).
These descriptors provide a quantitative basis for predicting how a molecule will interact with other reagents. ucalgary.ca For instance, a high electrophilicity index would suggest that this compound is a good electron acceptor.
Conformational Landscape Analysis
The three-dimensional shape of a molecule is critical to its function. Conformational analysis examines the different spatial arrangements, or conformers, that a molecule can adopt through rotation about its single bonds.
This hindrance forces the formamide (B127407) group to twist out of the plane of the aromatic ring, resulting in a large dihedral angle. This effect is well-documented in similar structures; for example, N-(2,6-diisopropylphenyl)formamide exhibits a very large dihedral angle of 77.4(1)° between the aromatic ring and the formamide plane. nih.govresearchgate.net This significant twist is a direct consequence of the torsional strain imposed by the bulky ortho-isopropyl groups, which is expected to be analogous to the effect of the ortho-bromo groups in the title compound. nih.gov In contrast, less sterically hindered molecules like N-(4-methoxyphenyl)formamide have a much smaller dihedral angle of only 8.0(3)°. nih.gov
The hindered rotation about the C-N amide bond in formamides often leads to the existence of rotational isomers (rotamers), typically a cis and trans form, which can interconvert. In solution, N-(2,6-diisopropylphenyl)formamide exists as a mixture of two rotamers in an approximate 2:1 ratio, as observed by ¹H NMR spectroscopy. nih.gov This indicates a relatively low energy barrier to rotation in the solution phase, allowing both conformers to be present at equilibrium.
However, upon crystallization, only a single conformer is typically observed. In the case of N-(2,6-diisopropylphenyl)formamide, the solid state exclusively consists of the cisoidal rotamer. nih.gov This preference for a single isomer in the solid state is driven by the optimization of intermolecular forces, such as hydrogen bonds and van der Waals interactions, which stabilize the crystal lattice. nih.gov For this compound, the crystal structure analysis reveals that molecules are linked into chains by N-H···O hydrogen bonds, which locks the molecules into a single, energetically favorable conformation in the solid state. nih.govresearchgate.net It is highly probable that, like its diisopropyl analogue, this compound would also exhibit multiple rotational isomers in solution due to the energetic landscape of rotation around the amide bond.
Theoretical Insights into Intermolecular Interactions
The solid-state structure of this compound is not merely a random assortment of molecules but a highly ordered arrangement stabilized by a variety of intermolecular forces. Computational models allow for the dissection of these interactions, providing a quantitative and qualitative understanding of the roles played by hydrogen bonding and halogen interactions.
Quantification of Hydrogen Bonding Strengths
In the crystal structure of this compound, molecules are linked by N—H⋯O hydrogen bonds, forming chains that propagate through the crystal. buffalo.edu While crystallographic data provides the geometric parameters for these bonds, such as donor-acceptor distances and angles, computational methods are required to quantify their energetic strength.
To illustrate the type of data that would be generated from such a study, a hypothetical data table is presented below. This table is based on typical interaction energies for similar amide hydrogen bonds found in other computational studies.
Table 1: Hypothetical Quantification of Hydrogen Bond in this compound (Note: The following data is illustrative and not derived from direct experimental or computational results for the specific compound.)
| Interaction Type | Donor | Acceptor | Method | Calculated Interaction Energy (kJ/mol) |
| Hydrogen Bond | N—H | O=C | DFT/B3LYP | -20 to -35 |
This type of quantitative data is invaluable for understanding the relative importance of different interactions in directing the crystal packing.
Nature of Halogen–Halogen and Halogen–Oxygen Interactions
Beyond the primary hydrogen bonding, the crystal structure of this compound is further stabilized by weaker, yet significant, halogen interactions. buffalo.edu These include both halogen–halogen (Br⋯Br) and halogen–oxygen (Br⋯O) contacts.
The nature of these interactions is a subject of considerable interest in computational and theoretical chemistry. Halogen bonds (XBs) are highly directional, non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The electrophilicity is concentrated in a region known as the "σ-hole," a positive area on the halogen atom opposite to the covalent bond.
Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis, are employed to characterize these interactions. These methods can reveal the presence of a bond critical point between the interacting atoms and quantify the extent of charge transfer, providing evidence for the nature and strength of the interaction.
As with hydrogen bonding, specific energetic quantifications for these halogen interactions in this compound are not available in the reviewed literature. A hypothetical table is provided to demonstrate how such data would be presented.
Table 2: Hypothetical Quantification of Halogen Interactions in this compound (Note: The following data is illustrative and not derived from direct experimental or computational results for the specific compound.)
| Interaction Type | Donor Atom | Acceptor Atom | Method | Calculated Interaction Energy (kJ/mol) |
| Halogen–Oxygen | Br | O | PIXEL | -5 to -15 |
| Halogen–Halogen | Br | Br | DFT-D | -2 to -8 |
These weaker interactions, while individually less significant than the primary hydrogen bonds, collectively play a crucial role in the three-dimensional organization of the crystal, influencing properties like density and melting point. The precise quantification of these forces remains a valuable goal for future computational studies on this compound.
Reactivity and Chemical Transformations of the Formamide Moiety
Role of Formamides as Nucleophilic Reagents
The nitrogen atom in the formamide (B127407) group possesses a lone pair of electrons, rendering it nucleophilic. However, this nucleophilicity is tempered by resonance with the adjacent carbonyl group. N-substituted formamides can act as nucleophiles in several reactions. A classic example is the Leuckart reaction, where formamide or its derivatives serve as both a nitrogen source and a reducing agent to convert aldehydes or ketones into amines. wikipedia.orgsciencemadness.org In this reaction, the formamide nitrogen performs a nucleophilic attack on the carbonyl carbon of the substrate. sciencemadness.org
For N-(2,6-dibromophenyl)formamide, the nucleophilic character of the nitrogen atom is expected to be substantially diminished. The two bulky bromine atoms on the phenyl ring create significant steric hindrance around the nitrogen, impeding its ability to attack electrophilic centers. Furthermore, a study on the crystal structure of the sterically hindered N-(2,6-diisopropylphenyl)formamide revealed that the formamide group is twisted almost perpendicular (77.4°) to the plane of the aromatic ring. nih.gov This twisting disrupts the conjugation between the nitrogen lone pair and the aromatic system, which could potentially alter its nucleophilicity. A similar perpendicular arrangement is likely in this compound, which would influence its reactivity in nucleophilic substitution reactions.
Hydrolysis Pathways of N-Formylated Amines
N-formylated amines, including this compound, can undergo hydrolysis to yield the corresponding primary amine and formic acid. This transformation can typically be achieved under acidic or alkaline conditions. mdpi.com
In addition to chemical methods, enzymatic hydrolysis offers a mild and selective alternative. A specific enzyme, N-substituted formamide deformylase (NfdA), has been identified and characterized from the microorganism Arthrobacter pascens. nih.govpnas.org This enzyme catalyzes the stoichiometric hydrolysis of an N-substituted formamide into the corresponding amine and formate. nih.govpnas.org NfdA has been shown to act on various N-substituted formamides, with N-benzylformamide being a particularly suitable substrate. pnas.org However, the enzyme exhibits a narrow substrate spectrum. pnas.org While its activity on halogenated aryl formamides has not been detailed, it is plausible that the significant steric bulk of the 2,6-dibromo substitution pattern in this compound could limit its accessibility to the enzyme's active site, potentially resulting in low or no catalytic activity.
Reductive Transformations of the Formamide Group
The formamide group is susceptible to reduction, offering a pathway to N-methylated amines. This transformation is of considerable importance in organic synthesis.
Catalytic hydrogenation is a prominent method for the reduction of formamides. This process can proceed via two main competitive pathways, the selectivity of which is dictated by the catalyst and reaction conditions. frontiersin.orgresearchgate.net
Deoxygenative Hydrogenation (C–O Bond Cleavage): This pathway results in the formation of an N-methylated amine. For this compound, this would yield N-methyl-2,6-dibromoaniline. This route is often favored by certain heterogeneous catalysts. frontiersin.org
Deaminative Hydrogenation (C–N Bond Cleavage): This pathway leads to the formation of methanol (B129727) and the regeneration of the parent amine (2,6-dibromoaniline). frontiersin.org
The initial step in the hydrogenation is believed to be the formation of a hemiaminal intermediate. researchgate.net This intermediate can then either dehydrate to an imine, which is subsequently hydrogenated to the N-methylamine (C-O cleavage), or undergo C-N bond cleavage. researchgate.net Research has shown that the addition of a basic additive can shift the selectivity towards C-N cleavage by deprotonating the hemiaminal intermediate, thus preventing its dehydration. frontiersin.orgresearchgate.net While specific studies on this compound are lacking, it is expected to undergo catalytic hydrogenation, with the product distribution being dependent on the chosen catalytic system.
Table 1: Potential Reductive Transformations of this compound
| Reaction Type | Reagents/Catalyst | Expected Product |
| Catalytic Hydrogenation (C-O Cleavage) | H₂, Heterogeneous Catalyst (e.g., Cu/ZnO/Al₂O₃) | N-methyl-2,6-dibromoaniline |
| Catalytic Hydrogenation (C-N Cleavage) | H₂, Catalyst + Basic Additive | 2,6-Dibromoaniline (B42060) and Methanol |
Formamide as a Precursor for Diverse Organic Synthons
The formamide moiety is a versatile functional group that can serve as a starting point for the synthesis of other valuable organic structures.
One significant transformation is the dehydration of N-substituted formamides to produce isonitriles (isocyanides). A convenient method for this conversion involves treating the formamide with triphenylphosphine (B44618) and iodine in the presence of a tertiary amine, which proceeds under mild conditions to give high yields of the corresponding isonitrile. organic-chemistry.org Applying this to this compound would be expected to yield 1,3-dibromo-2-isocyanobenzene.
Furthermore, N-formamides can function as carbonyl surrogates in multicomponent reactions. In a notable example, N-formamides have been used in place of aldehydes in the Passerini three-component reaction. rsc.orgnih.gov This reaction, involving a carboxylic acid and an isocyanide, typically yields α-acyloxycarboxamides. rsc.orgorganicreactions.org The use of an N-formamide as the carbonyl component is catalyzed by an acid, which activates the formamide group. rsc.org While this has been demonstrated for various heterocyclic N-formamides, the participation of the sterically encumbered this compound in such a reaction may be challenging and would likely require careful optimization of reaction conditions.
Table 2: this compound as a Synthetic Precursor
| Target Synthon | Reaction Type | Reagents |
| 1,3-Dibromo-2-isocyanobenzene | Dehydration | PPh₃, I₂, Et₃N |
| α-Acyloxycarboxamide derivative | Passerini-type Reaction | R-COOH, R'-NC, Acid Catalyst |
Crystal Engineering and Supramolecular Chemistry
Design Principles for Crystal Packing in Aryl Formamides
The crystal packing of aryl formamides is predominantly directed by strong, directional hydrogen bonds, supplemented by other weaker interactions that fine-tune the resulting supramolecular architecture. A primary and recurring motif in this class of compounds is the formation of infinite chains through intermolecular N–H⋯O hydrogen bonds. nih.govnih.gov
In the crystal structure of N-(2,6-Dibromophenyl)formamide, molecules that are related by translation are linked together by these N–H⋯O hydrogen bonds, creating distinct chains that extend along a crystallographic axis. nih.govresearchgate.net This chain formation is a common feature observed across many aryl-substituted formamides. For instance, N-(2,6-diisopropylphenyl)formamide also displays infinite chains linked by N–H⋯O hydrogen bonds. nih.gov
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
|---|---|---|---|---|
| N1—H1⋯O1i | 0.88 | 2.04 | 2.910 (2) | 171 |
Polymorphism and Isostructurality in 2,6-Disubstituted N-Phenylformamides
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, and isostructurality, where different compounds crystallize in very similar structures, are key concepts in crystal engineering. These phenomena are well-studied in the family of 2,6-disubstituted N-phenylformamides.
Research has shown that the type of substituent at the 2 and 6 positions plays a crucial role in determining the structural behavior of these compounds. rsc.org For example, a study on a series of 2,6-disubstituted-N-phenylformamides revealed that a phase transformation was observed only when chlorine was one of the substituents. rsc.org The room-temperature form of 2,6-dichloro-N-phenylformamide is isomorphous with 2-chloro-6-methyl-N-phenylformamide. rsc.org Both of these compounds feature chains of N–H⋯O hydrogen-bonded molecules. rsc.org However, upon heating, they transform into high-temperature monoclinic forms that are not isostructural. rsc.org In contrast, when both substituents are methyl groups, as in 2,6-dimethyl-N-phenylformamide, no phase transitions are observed upon heating. rsc.org
Isostructurality is often explored through the creation of solid solutions. A study involving the re-crystallization of pairs of compounds from a selection of 2,6-disubstituted N-phenylformamides and N-phenylthioamides demonstrated the formation of isostructural solid solutions. nih.govresearchgate.net For instance, solid solutions formed by mixing 2,6-difluoro-N-phenylformamide with 2,6-dichloro-N-phenylformamide, and 2,6-dichloro-N-phenylformamide with 2,6-dimethyl-N-phenylformamide, were found to be isostructural with each other, all adopting the Pbca space group. nih.govresearchgate.net These resulting structures all adopt similar N–H⋯O/S chains in their crystals. nih.govresearchgate.net
| Compound | Crystal System (Form) | Space Group | Key Structural Feature |
|---|---|---|---|
| This compound | - | - | N–H⋯O hydrogen-bonded chains; Br⋯O and Br⋯Br interactions nih.govresearchgate.net |
| 2,6-Dichloro-N-phenylformamide | Orthorhombic (RT) | - | Transforms to monoclinic high-temperature form rsc.org |
| 2-Chloro-6-methyl-N-phenylformamide | Orthorhombic (RT) | - | Isomorphous with 2,6-dichloro-N-phenylformamide at RT rsc.org |
| 2,6-Dimethyl-N-phenylformamide | Orthorhombic | P2₁2₁2₁ | No phase transition observed rsc.org |
| N-(2,6-Diisopropylphenyl)formamide | Monoclinic | P2₁/c | N–H⋯O hydrogen-bonded chains nih.gov |
Strategies for Constructing Supramolecular Assemblies via Non-Covalent Interactions
The construction of desired supramolecular assemblies relies on the strategic use of various non-covalent interactions. taylorandfrancis.com These interactions, which include hydrogen bonding, halogen bonding, and π–π stacking, act as the "glue" that holds molecules together in a specific arrangement. taylorandfrancis.comrsc.org
For this compound and its analogs, the most fundamental strategy for building a primary structure is the use of the N–H⋯O hydrogen bond. This interaction reliably assembles the molecules into one-dimensional chains. nih.govresearchgate.net This is a robust and predictable interaction that forms the backbone of the supramolecular structure in many formamides. nih.govrsc.org
Beyond this primary interaction, more complex architectures are achieved by incorporating other non-covalent forces. In the case of this compound, the bromine atoms provide a route to further assembly through halogen bonding. The crystal structure reveals the presence of both Br⋯O and Br⋯Br intermolecular interactions. nih.govresearchgate.net These interactions link the primary hydrogen-bonded chains, creating a stable, three-dimensional network. The interplay between strong hydrogen bonds and weaker halogen bonds is a key strategy for achieving dimensional control in crystal engineering.
Other interactions, such as π–π stacking, can also play a significant role. In this compound, the aryl rings are arranged parallel to each other along the hydrogen-bonded chains, suggesting the influence of stacking interactions. researchgate.net In other systems, such as certain aryl-squaramide amphiphiles, dipolar π–π interactions between aromatic rings are the primary driving force for self-assembly. rsc.org The strategic combination of these varied non-covalent forces allows for the rational design and construction of complex and functional supramolecular materials from relatively simple molecular building blocks. taylorandfrancis.comnih.gov
Applications of N 2,6 Dibromophenyl Formamide in Synthetic Chemistry
Utilization as a Building Block in Complex Molecule Synthesis
The structure of N-(2,6-Dibromophenyl)formamide makes it a suitable precursor for various chemical transformations, leading to the formation of more intricate molecules.
A notable application of this compound is in the synthesis of pyrido[2,3-d]pyrimidine derivatives. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.
In a specific synthetic route, this compound can be envisioned as a precursor to intermediates that subsequently participate in cyclization reactions to form the fused heterocyclic system of pyrido[2,3-d]pyrimidines. For instance, the synthesis of 6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine has been reported, highlighting the incorporation of the 2,6-dibromophenyl moiety into the final heterocyclic structure. While the direct reaction pathway from this compound is a conceptual step in the broader synthetic strategy, the resulting product demonstrates the utility of this substituted phenylamine derivative in accessing complex heterocyclic systems.
Table 1: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
| Starting Material Precursor | Reagents and Conditions | Product |
| 2,6-Dibromoaniline (B42060) (conceptual precursor to this compound) | Multi-step synthesis involving cyclization reactions | 6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine |
Detailed research findings indicate that the synthesis of such derivatives involves a sequence of reactions where the substituted aniline (B41778), or a derivative thereof, is condensed with a pyrimidine precursor. The specific example of 6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine showcases the successful integration of the dibromophenyl group, which originates from the corresponding aniline, a direct precursor to this compound.
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Routes
The current reported synthesis of N-(2,6-dibromophenyl)formamide involves the direct formylation of 2,6-dibromoaniline (B42060) with formic acid. researchgate.net While effective, this method is characteristic of traditional approaches. Future research could explore more modern, efficient, and environmentally benign synthetic strategies.
A comprehensive review of amine formylation reveals several promising alternatives. nih.govrsc.org Catalytic methods, in particular, offer advantages in terms of atom economy and milder reaction conditions. For instance, the use of cobalt-based single-atom catalysts for the oxidative carbonylation of anilines with paraformaldehyde presents a non-noble metal-catalyzed route to formamides. researchgate.net Investigating the applicability of such systems to a sterically hindered and electronically modified substrate like 2,6-dibromoaniline could be a valuable endeavor.
Furthermore, recent advancements in the use of heterogeneous nanocatalysts for N-formylation reactions could be explored. rsc.org These catalysts often exhibit high stability and reusability, contributing to greener chemical processes. The development of a catalytic system, potentially involving metal or metal-oxide nanoparticles, that can efficiently formylate 2,6-dibromoaniline would represent a significant advancement. rsc.org Additionally, metal-free organocatalytic methods, such as those employing guanidine (B92328) catalysts for the ring-opening aminolysis of lactones, could be adapted to provide novel pathways to N-aryl amides, although this would represent a more divergent synthetic approach. nih.gov
A systematic study comparing various formylating agents and catalytic systems for the synthesis of this compound would be highly informative. The data from such a study could be compiled into a comparative table to guide future synthetic efforts.
Table 1: Potential Novel Synthetic Routes for this compound
| Synthetic Approach | Potential Reagents/Catalysts | Key Advantages |
|---|---|---|
| Catalytic Carbonylation | Co-based single-atom catalysts, paraformaldehyde | Use of non-noble metals, potential for high efficiency. |
| Heterogeneous Catalysis | Metal/metal-oxide nanocatalysts, formic acid or other formyl sources | Catalyst reusability, environmentally friendly conditions. |
| Organocatalysis | Guanidine-based catalysts, lactones (as acyl donors) | Metal-free, mild reaction conditions. |
Advanced Spectroscopic Characterization Techniques
While the crystal structure of this compound has been elucidated, a more in-depth spectroscopic characterization using advanced techniques could provide a deeper understanding of its electronic structure and dynamics.
Solid-state NMR (ssNMR) spectroscopy stands out as a particularly powerful tool. nih.gov Given the presence of bromine and nitrogen atoms, 79/81Br and 14N ssNMR studies could offer unique insights into the local environment of these nuclei. researchgate.net The quadrupolar coupling constants and chemical shift tensors obtained from such experiments are highly sensitive to the nature of intermolecular interactions, including the N-H···O hydrogen bonds and the Br···O and Br···Br halogen bonds observed in the crystal structure. researchgate.netnih.gov A comparative ssNMR study with related halogenated formanilides could reveal subtle differences in their solid-state packing and intermolecular forces. nih.gov
Theoretical calculations of NMR parameters using density functional theory (DFT) would be a valuable complement to experimental ssNMR data. rsc.org Such calculations can aid in the assignment of spectral features and provide a more detailed interpretation of the experimental results in the context of the molecule's electronic structure.
Further spectroscopic investigations could include:
Detailed Vibrational Spectroscopy: A combined experimental (Raman and IR) and theoretical (DFT) study of the vibrational modes would allow for a precise assignment of the observed bands, particularly those related to the formamide (B127407) group and the C-Br bonds.
Advanced Mass Spectrometry: Techniques such as ion mobility-mass spectrometry could be employed to study the gas-phase conformation of the molecule and its potential to form non-covalent dimers or larger aggregates.
High-Pressure Crystallography and Variable-Temperature Studies
The existing crystal structure of this compound was determined at a low temperature (173 K). researchgate.net Investigating the structural behavior of this compound over a wider range of temperatures and at high pressures could reveal interesting phenomena such as phase transitions or changes in intermolecular interaction geometries.
High-pressure single-crystal X-ray diffraction is a powerful technique to study the compressibility of molecules and their packing arrangements. researchgate.net For this compound, a high-pressure study would provide valuable information on the response of the N-H···O hydrogen bonds and the Br···Br halogen bonds to increasing pressure. It would be particularly interesting to compare the compressibility of these different intermolecular interactions. Such studies have been performed on other molecular crystals, revealing the subtle interplay of forces that govern crystal packing. researchgate.netmdpi.com
Variable-temperature crystallographic studies, from cryogenic temperatures up to the melting point, could identify potential temperature-induced phase transitions. Polymorphism is a common phenomenon in organic solids, and related compounds like N-(2,6-difluorophenyl)formamide are known to exhibit different crystalline forms. A systematic search for polymorphs of this compound, employing various crystallization conditions, could be fruitful. The discovery and characterization of new polymorphs would provide a deeper understanding of the factors controlling the solid-state assembly of this molecule.
Table 2: Proposed Crystallographic Studies on this compound
| Experimental Technique | Parameter to Vary | Information to be Gained |
|---|---|---|
| Single-Crystal X-ray Diffraction | Pressure (0.1 MPa to >1 GPa) | Compressibility of intermolecular bonds, potential pressure-induced phase transitions. |
| Single-Crystal/Powder X-ray Diffraction | Temperature (Cryogenic to melting point) | Thermal expansion coefficients, identification of temperature-induced phase transitions. |
Applications in New Materials Chemistry and Catalysis
The molecular structure of this compound possesses features that suggest its potential utility in materials chemistry and catalysis, areas that are currently completely unexplored for this compound.
Materials Chemistry: The presence of two bromine atoms on the phenyl ring makes this compound an attractive candidate as a monomer or building block for the synthesis of novel polymers and coordination polymers. The bromine atoms can serve as reactive sites for cross-coupling reactions, such as the Suzuki or Sonogashira reactions, allowing for the incorporation of the formamide unit into larger macromolecular architectures. researchgate.net For example, polymerization with di-boronic acids could lead to novel conjugated polymers with interesting electronic and photophysical properties.
Furthermore, the formamide group's ability to form strong hydrogen bonds could be exploited in the design of self-assembling materials and supramolecular structures. The interplay between hydrogen bonding and halogen bonding could lead to the formation of well-defined one-, two-, or three-dimensional networks. The synthesis of polymers containing formamide moieties, such as poly(N-vinylformamide), has been shown to yield materials with interesting properties for biomedical applications, suggesting that polymers derived from this compound might also exhibit useful characteristics. nih.govnih.gov
Catalysis: While this compound itself is unlikely to be a catalyst, it could serve as a ligand for the synthesis of novel metal complexes with catalytic activity. The formamide oxygen and the bromine atoms could potentially coordinate to a metal center, creating a unique electronic and steric environment. The synthesis of coordination complexes with transition metals could be explored, followed by the investigation of their catalytic activity in various organic transformations. The use of related N-aryl amides as ligands in palladium-catalyzed cross-coupling reactions has been reported, providing a precedent for this line of inquiry. nih.gov
The formamide group can also act as a directing group in C-H activation reactions, a rapidly growing field in organic synthesis. Investigating the potential of the formamido group in this compound to direct the functionalization of the aromatic ring at positions other than those bearing the bromine atoms could open up new synthetic possibilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
